molecular formula C13H11N5S B11076527 4-(2-methylphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol

4-(2-methylphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11076527
M. Wt: 269.33 g/mol
InChI Key: JLKQUTJUERPANB-UHFFFAOYSA-N
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Description

4-(2-METHYLPHENYL)-5-(2-PYRAZINYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features a triazole ring, a pyrazine ring, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-METHYLPHENYL)-5-(2-PYRAZINYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. These methods often utilize continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(2-METHYLPHENYL)-5-(2-PYRAZINYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides.

Scientific Research Applications

4-(2-METHYLPHENYL)-5-(2-PYRAZINYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 4-(2-METHYLPHENYL)-5-(2-PYRAZINYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-METHYLPHENYL)-5-(2-PYRAZINYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to its triazole ring, which imparts specific chemical properties and potential biological activities that are distinct from other similar compounds.

Properties

Molecular Formula

C13H11N5S

Molecular Weight

269.33 g/mol

IUPAC Name

4-(2-methylphenyl)-3-pyrazin-2-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C13H11N5S/c1-9-4-2-3-5-11(9)18-12(16-17-13(18)19)10-8-14-6-7-15-10/h2-8H,1H3,(H,17,19)

InChI Key

JLKQUTJUERPANB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=NNC2=S)C3=NC=CN=C3

Origin of Product

United States

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